2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide is a complex organic compound that features a morpholine ring, a cyclohexene ring, and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexene with morpholine under specific conditions to form the morpholine-substituted cyclohexene. This intermediate is then reacted with diphenylamine and carboxylic acid derivatives to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, acids, and bases depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Morpholin-4-yl)benzonitrile
- 2-(Morpholin-4-yl)quinoline-3-carbaldehyde
- 3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone
Uniqueness
2-(Morpholin-4-yl)-N~1~,N~3~-diphenylcyclohex-1-ene-1,3-dicarboxamide is unique due to its combination of a morpholine ring, cyclohexene ring, and two phenyl groups. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds .
Eigenschaften
CAS-Nummer |
144011-33-6 |
---|---|
Molekularformel |
C24H27N3O3 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-morpholin-4-yl-1-N,3-N-diphenylcyclohexene-1,3-dicarboxamide |
InChI |
InChI=1S/C24H27N3O3/c28-23(25-18-8-3-1-4-9-18)20-12-7-13-21(22(20)27-14-16-30-17-15-27)24(29)26-19-10-5-2-6-11-19/h1-6,8-11,20H,7,12-17H2,(H,25,28)(H,26,29) |
InChI-Schlüssel |
SPPRLVZBIFHIIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=C(C1)C(=O)NC2=CC=CC=C2)N3CCOCC3)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.